molecular formula C6H6ClNO2S B108012 3-Chlorobenzenesulfonamide CAS No. 17260-71-8

3-Chlorobenzenesulfonamide

Cat. No.: B108012
CAS No.: 17260-71-8
M. Wt: 191.64 g/mol
InChI Key: WSYQJNPRQUFCGL-UHFFFAOYSA-N
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Description

3-Chlorobenzenesulfonamide (CAS 17260-71-8) is an aromatic sulfonamide derivative serving as a versatile chemical intermediate and active scaffold in medicinal chemistry research. Its core structure, featuring a sulfonamide group linked to a chlorinated benzene ring, is a key zinc-binding group (ZBG) for investigating carbonic anhydrase (CA) inhibition . This mechanism is pivotal in developing targeted therapies, as researchers explore its potential to modulate the activity of various CA isoforms, including those associated with hypoxic tumors and neurological conditions . In oncological research, the benzenesulfonamide motif is a privileged structure for designing novel inhibitors. Recent studies highlight its application in developing compounds that target receptor tyrosine kinases like TrkA, showing promise in inducing cell death in glioblastoma (GBM) models . Furthermore, benzenesulfonamide derivatives have demonstrated significant anti-proliferative activity against triple-negative breast cancer cell lines (MDA-MB-231) through selective carbonic anhydrase IX (CA IX) inhibition, a well-validated target in solid tumors . Beyond oncology, this chemotype is being explored for its anti-epileptic potential via the inhibition of CA II and VII isoforms in the central nervous system . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

3-chlorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2S/c7-5-2-1-3-6(4-5)11(8,9)10/h1-4H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYQJNPRQUFCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333989
Record name 3-Chlorobenzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17260-71-8
Record name 3-Chlorobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chlorobenzene-1-sulfonamide
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Synthetic Methodologies for 3 Chlorobenzenesulfonamide and Its Derivatives

Classical Synthetic Routes

Traditional methods for the synthesis of sulfonamides have been well-established for decades and often serve as the foundation for more complex molecular architectures.

Chlorination of Benzenesulfonamide (B165840)

The direct chlorination of benzenesulfonamide is a fundamental approach to introduce a chlorine atom onto the aromatic ring. The regioselectivity of this electrophilic aromatic substitution reaction is influenced by the directing effects of the sulfonamide group and the reaction conditions. While the sulfonamide group is primarily a meta-director, the formation of ortho and para isomers can also occur.

One general and regioselective method for the chlorination of activated arenes that can be applied to benzenesulfonamide involves the use of iron(III) triflimide as a powerful Lewis acid to activate N-chlorosuccinimide (NCS). core.ac.uk This method has been successfully used for the chlorination of a variety of anisole (B1667542), aniline (B41778), acetanilide, and phenol (B47542) derivatives. core.ac.uk For instance, the reaction can be carried out using iron(III) chloride and NCS in a suitable solvent like tetrahydrofuran. core.ac.uk

Another approach involves the diazotization of a substituted aniline followed by a chlorosulfonation reaction. For example, a substituted aniline can be reacted with sodium nitrite (B80452) in an acidic medium to form a diazonium salt. This intermediate is then treated with thionyl chloride in the presence of a catalyst to yield the corresponding substituted benzenesulfonyl chloride, which can then be converted to the sulfonamide. google.com

Reaction of Substituted Amines with Aryl Sulfonyl Chlorides

A widely employed and versatile method for the synthesis of N-substituted sulfonamides is the reaction of a primary or secondary amine with an aryl sulfonyl chloride. This nucleophilic substitution reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

A specific example is the synthesis of N-[4-(3-bromophenyl)thiazol-2-yl]-3-chlorobenzenesulfonamide. In this procedure, a mixture of 4-(3-bromophenyl)thiazol-2-amine hydrobromide and 3-chlorobenzenesulfonyl chloride is heated in pyridine (B92270). Pyridine acts as both the solvent and the base. The product is then isolated after workup with dichloromethane (B109758) and saturated sodium bicarbonate solution. rsc.org

ReactantsReagentsConditionsProductYieldReference
4-(3-bromophenyl)thiazol-2-amine hydrobromide, 3-chlorobenzenesulfonyl chloridePyridine80°C, 8 hrN-[4-(3-bromophenyl)thiazol-2-yl]-3-chlorobenzenesulfonamide42% rsc.org
4-(4-chlorophenyl)thiazol-2-amine, various aryl sulfonyl chloridesPyridine80°C, 8 hrN-(4-chlorophenyl)thiazol-2-yl-arylsulfonamides32-47% rsc.org
N-alkyl/aryl substituted amines, 4-chlorobenzenesulfonyl chlorideSodium hydride, DMFRoom temp, 3-4 hrN-alkyl/aryl-4-chlorobenzenesulfonamidesNot specified who.int

One-Pot Synthesis Strategies

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates.

One such strategy involves the synthesis of (E)-6,6′-(diazene-1,2-diyl)bis(3-chlorobenzenesulfonamide). This is achieved through the oxidation of 2-amino-5-chlorobenzenesulfonamide (B129618) with m-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds in dichloromethane, and the product is obtained in a 22% yield. scispace.com

Another example is a one-pot method for the synthesis of diaryl sulfonamides. This process utilizes an iron- and copper-catalyzed aryl C-H amination. For instance, the reaction of anisole with 4-chlorobenzenesulfonamide (B1664158) is carried out in the presence of catalytic amounts of iron and copper salts. The iodination step is performed first, followed by the N-arylation step at a higher temperature. This method avoids the use of potentially genotoxic sulfonyl chlorides.

A four-component, one-pot approach has also been developed for the synthesis of di- and tri-substituted N-sulfonyl formamidines. This catalyst-free reaction involves the combination of a sulfonyl chloride, sodium azide (B81097), a primary or secondary amine, and ethyl propiolate at room temperature. The reaction demonstrates a significant substituent effect, with electron-withdrawing groups on the benzenesulfonyl chloride leading to higher yields. nih.gov

ReactantsReagentsProductYieldReference
2-amino-5-chlorobenzenesulfonamidem-CPBA, CH2Cl2(E)-6,6′-(diazene-1,2-diyl)bis(this compound)22% scispace.com
Sulfonyl chloride, NaN3, amine, ethyl propiolateNone (catalyst-free)Di- or tri-substituted N-sulfonyl formamidinesVaries (e.g., 2-chlorobenzenesulfonyl chloride gives good yield) nih.gov

Modern Catalytic Approaches in Sulfonamide Synthesis

Modern synthetic chemistry has increasingly focused on the development of catalytic methods that offer higher efficiency, selectivity, and functional group tolerance compared to classical approaches.

Transition Metal-Catalyzed Methods

Transition metals, particularly palladium, have emerged as powerful catalysts for a variety of bond-forming reactions, including those for the synthesis of sulfonamides.

Palladium-catalyzed reactions that involve the activation of C-H bonds and the formation of C-S bonds represent a cutting-edge strategy for the synthesis of sulfonamides. These methods often allow for the direct and regioselective functionalization of arenes, avoiding the need for pre-functionalized starting materials.

One notable method is the palladium-catalyzed synthesis of aryl sulfonamides from arylboronic acids. This process involves the chlorosulfonylation of arylboronic acids and exhibits significant functional group tolerance under mild conditions. nih.gov The reaction can be optimized using a palladium acetate (B1210297) catalyst with a biaryl phosphine (B1218219) ligand. nih.gov This approach is significant because it circumvents the often harsh conditions and regioselectivity issues associated with traditional electrophilic aromatic substitution for the preparation of arylsulfonyl chlorides. nih.gov

Another advanced technique is the direct α-arylation of methane (B114726) sulfonamides with aryl bromides, catalyzed by palladium. This cross-coupling reaction provides access to benzylic sulfonamides. A combination of palladium acetate and a specific phosphine ligand, such as Kwong's indole-based ligand, has been shown to be effective for this transformation, tolerating a range of electron-rich, electron-deficient, and heterocyclic aryl bromides. researchgate.net

Furthermore, palladium catalysis can be employed in a one-pot synthesis of sulfonamides starting from aryl iodides. The aryl iodide is first converted to an aryl ammonium (B1175870) sulfinate using the sulfur dioxide surrogate DABSO. This intermediate is then treated with an amine and sodium hypochlorite (B82951) (bleach) to afford the desired sulfonamide. This method is applicable to a broad range of amines, including anilins and amino acid derivatives. organic-chemistry.org

Catalytic SystemReactantsProductKey FeaturesReference
Pd(OAc)2 / Biaryl phosphine ligandArylboronic acid, Chlorosulfonating agentAryl sulfonyl chloride/sulfonamideMild conditions, high functional group tolerance nih.gov
Pd(OAc)2 / Indole-based phosphine ligandMethane sulfonamide, Aryl bromideBenzylic sulfonamideDirect α-arylation, tolerates various functional groups researchgate.net
Palladium catalystAryl iodide, DABSO, Amine, BleachAryl sulfonamideOne-pot synthesis, uses a sulfur dioxide surrogate organic-chemistry.org

Organocatalytic Methods, Including Carbene Organic Catalysis

Organocatalysis offers a metal-free alternative for the synthesis of sulfonamides, often proceeding under mild conditions with high functional group tolerance. N-Heterocyclic carbenes (NHCs) have emerged as particularly effective catalysts in this domain.

NHCs can catalyze the synthesis of sulfonamides through a silicon-free sulfur(VI) fluoride (B91410) exchange (SuFEx) reaction. chemrxiv.org In this process, an NHC, acting as a Brønsted base, activates amines for reaction with sulfonyl fluorides. The addition of a relay catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt), is often necessary to facilitate the formation of sulfonamides from a variety of primary and secondary amines in good to excellent yields. chemrxiv.org This method is notable for its broad substrate scope and scalability. chemrxiv.org A similar NHC-catalyzed SuFEx approach has been applied to the reaction of sulfonimidoyl fluorides with amines to produce sulfonimidamides. chemrxiv.org

NHC catalysis has also been employed in a desulfonylative Smiles rearrangement of indole (B1671886) and pyrrole (B145914) carboxaldehydes. nih.gov This transition-metal-free method utilizes readily available sulfonamide starting materials to synthesize a diverse array of 2-aroyl indoles and pyrroles. The reaction proceeds under mild conditions, with the NHC facilitating the key acyl anion reactivity. nih.gov

Furthermore, NHCs have been shown to catalyze the synthesis of phthalidyl sulfonohydrazones from N-tosyl hydrazones and phthalaldehyde derivatives. nih.gov This reaction proceeds under open-air conditions via an oxidative pathway, involving the formation of a Breslow intermediate, followed by aerial oxidation and intramolecular annulation. nih.gov

CatalystReactantsProductKey Features
NHC / HOBtAmine, Sulfonyl fluorideSulfonamideSilicon-free SuFEx reaction, broad scope. chemrxiv.org
NHC / HOBtAmine, Sulfonimidoyl fluorideSulfonimidamideSilicon-free SuFEx reaction. chemrxiv.org
NHCNosylated indole/pyrrole carboxaldehyde2-Aroyl indole/pyrroleDesulfonylative Smiles rearrangement, metal-free. nih.gov
NHCN-Tosyl hydrazone, PhthalaldehydePhthalidyl sulfonohydrazoneOpen-air, oxidative pathway. nih.gov

Click Chemistry Approaches for Sulfonamide Derivatives

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly efficient and reliable method for the synthesis of sulfonamide derivatives containing a 1,2,3-triazole ring. This modular approach allows for the straightforward linkage of a sulfonamide-containing fragment with various other molecular components.

The general strategy involves the reaction of a sulfonyl azide with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov However, the reaction of sulfonyl azides can sometimes lead to the formation of N-sulfonyl ketenimine intermediates, which can then be trapped by various nucleophiles to form amide derivatives. nih.govrsc.org To selectively generate the desired 1,2,3-triazole product, specific ligands and reaction conditions can be employed. For instance, using a prolinamide ligand in aqueous media can inhibit the cleavage of the N1–N2 bond of the intermediate cuprated triazole, leading to the selective formation of N-sulfonyltriazoles. rsc.org

The CuAAC reaction has been widely used to synthesize series of benzenesulfonamide derivatives bearing a triazole ring. nih.govresearchgate.net This is achieved by reacting an azide-containing benzenesulfonamide pharmacophore with various aryl acetylenes. nih.govresearchgate.net This "click tail approach" has been instrumental in creating libraries of compounds for various biological evaluations. nih.gov

The versatility of this approach is further highlighted by the one-pot synthesis of complex hybrid molecules. For example, coumarin-sulfonamide-nitroindazolyl-triazole hybrids have been synthesized via a CuAAC reaction between N-alkynylated coumarin-sulfonamides and an in situ generated nitroindazole azide. researchgate.net Similarly, a diversity-oriented synthesis of ynamides with complex substituents has been developed, which involves a late-stage CuAAC reaction of a terminal diynamide, itself synthesized from a sulfonamide. gifu-pu.ac.jp

Reaction TypeReactantsProductKey Features
CuAACSulfonyl azide, Terminal alkyneN-Sulfonyl-1,2,3-triazoleSelective triazole formation with specific ligands. rsc.org
CuAACAzide-containing benzenesulfonamide, Aryl acetylene1,2,3-Triazol-1-ylbenzenesulfonamideModular synthesis of diverse derivatives. nih.govresearchgate.net
One-pot CuAACN-alkynylated sulfonamide, in situ generated azideComplex hybrid moleculesEfficient synthesis of complex structures. researchgate.net
Late-stage CuAACTerminal diynamide, AzideComplex ynamideDiversity-oriented synthesis. gifu-pu.ac.jp

General Synthetic Procedures for Benzenesulfonamides

The classical and most widely used method for the preparation of benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine. ekb.eg This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed. ekb.eg

The synthesis of the requisite benzenesulfonyl chloride is often achieved by the reaction of a substituted benzene (B151609) with chlorosulfonic acid. google.comatamanchemicals.com An alternative process involves the interaction of a substituted benzene with sulfuric acid and phosphorus oxychloride. google.com The resulting benzenesulfonyl chloride can then be amidated using ammonium hydroxide (B78521) or an appropriate amine. google.com

Various bases can be employed for the sulfonylation of amines, including organic bases like pyridine or triethylamine, and inorganic bases such as potassium carbonate. ekb.egbrieflands.com The choice of solvent can also influence the reaction, with common solvents including diethyl ether, dichloromethane (DCM), and PEG-400. ekb.eg In some cases, the reaction is performed under Schotten-Baumann conditions, using a two-phase system of an organic solvent and a basic aqueous solution. mdpi.com

More recently, greener and more eco-friendly methods have been developed. For example, the reaction of sulfonyl chlorides with amino acids can be performed in water using sodium carbonate as the base, leading to high yields and purities. mdpi.com

A general procedure for the synthesis of a benzenesulfonamide derivative can be described as follows: A solution of the amine in a suitable solvent is cooled, and the benzenesulfonyl chloride is added dropwise. A base is included in the reaction mixture, which is then stirred at room temperature or heated as required to drive the reaction to completion. brieflands.com After the reaction is complete, the product is typically isolated by filtration or extraction, followed by purification, often through recrystallization. brieflands.comrsc.org

Starting MaterialsReagentsProductGeneral Conditions
Benzene derivative, AmineChlorosulfonic acid, BaseBenzenesulfonamideTwo-step process: sulfonyl chloride formation followed by amidation. google.com
Benzenesulfonyl chloride, AminePyridine or TriethylamineBenzenesulfonamideReaction in an organic solvent like DCM or diethyl ether. ekb.egbrieflands.com
Benzenesulfonyl chloride, AminePotassium CarbonateBenzenesulfonamideCan be performed in solvents like PEG-400. ekb.eg
Sulfonyl chloride, Amino acidSodium CarbonateN-Sulfonyl amino acidReaction in water, providing a greener alternative. mdpi.com

Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H-NMR spectrum of 3-Chlorobenzenesulfonamide, the aromatic protons on the benzene (B151609) ring will exhibit distinct signals. Due to the substitution pattern (chloro at C3 and sulfonamide at C1), the four aromatic protons are chemically non-equivalent and are expected to appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nature of both the chlorine atom and the sulfonamide group. The two protons of the sulfonamide (-SO₂NH₂) group are also expected to produce a signal, which can be broad and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, six distinct signals are expected for the six carbons of the benzene ring. The carbon atom attached to the chlorine (C-3) and the carbon atom attached to the sulfonamide group (C-1) will have their chemical shifts significantly influenced by these substituents. The chemical shifts for aromatic carbons typically fall in the range of δ 120-140 ppm. The specific chemical shifts are crucial for confirming the substitution pattern of the benzene ring.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

NucleusPositionPredicted Chemical Shift (δ, ppm)Multiplicity
¹HAromatic H~7.0 - 8.0Multiplet
NH₂Variable, broad signal
¹³CC-1 (C-SO₂NH₂)~140Singlet
C-2~125-130Singlet
C-3 (C-Cl)~135Singlet
C-4~125-130Singlet
C-5~125-130Singlet
C-6~125-130Singlet

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

The N-H stretching vibrations of the primary sulfonamide group (-SO₂NH₂) typically appear as two bands in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group give rise to strong absorptions around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The C-Cl stretching vibration will be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane bending vibrations below 900 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
N-H (Sulfonamide)Asymmetric Stretch~3400-3300
Symmetric Stretch~3300-3200
Aromatic C-HStretch>3000
S=O (Sulfonamide)Asymmetric Stretch~1350-1300
Symmetric Stretch~1170-1150
Aromatic C=CStretch~1600-1450
C-ClStretch~800-600

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound, as well as its structure through fragmentation patterns.

The mass spectrum of this compound will show a molecular ion peak [M]⁺. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio of approximately 3:1. For this compound (C₆H₆ClNO₂S), the monoisotopic mass is approximately 190.98 u. Therefore, the molecular ion peaks would be expected at m/z 191 and 193.

Fragmentation of the molecular ion provides structural clues. Common fragmentation pathways for sulfonamides involve the cleavage of the C-S and S-N bonds. The loss of the SO₂NH₂ group would result in a chlorophenyl cation. A prominent peak in the mass spectrum of this compound is observed at m/z 111, which corresponds to the chlorophenyl fragment [C₆H₄Cl]⁺. Another significant peak is often seen at m/z 75, which can be attributed to the [C₆H₃]⁺ fragment after the loss of both chlorine and a hydrogen atom. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

m/zProposed Fragment
191, 193[C₆H₆³⁵ClNO₂S]⁺, [C₆H₆³⁷ClNO₂S]⁺ (Molecular Ion)
111, 113[C₆H₄³⁵Cl]⁺, [C₆H₄³⁷Cl]⁺
75[C₆H₃]⁺

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and torsional angles.

Table 4: Representative Crystal Data for a Chlorobenzenesulfonamide (4-chlorobenzenesulfonamide)

ParameterValueReference
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/n researchgate.net
a (Å)6.6276(10) researchgate.net
b (Å)16.219(3) researchgate.net
c (Å)7.5716(10) researchgate.net
β (°)93.387(14) researchgate.net

Structure Activity Relationship Sar Studies of 3 Chlorobenzenesulfonamide Derivatives

Influence of Substituent Position and Nature on Biological Activity

The biological activity of 3-chlorobenzenesulfonamide derivatives is significantly modulated by the position and chemical nature of substituents on the aryl ring. Research has consistently shown that even minor alterations can lead to substantial changes in potency and selectivity.

The position of substituents on the benzenesulfonamide (B165840) ring is a critical determinant of biological activity. For instance, in a series of carbonic anhydrase inhibitors, it was found that 4-(hetarylmethylcarbonyl)benzenesulfonamides exhibited greater inhibitory potency than their 3-(hetarylmethylcarbonyl)benzenesulfonamide counterparts. vu.lt This suggests that the spatial arrangement of the substituent relative to the sulfonamide group plays a key role in the interaction with the target enzyme. vu.lt

The nature of the substituent also plays a pivotal role. In the development of antibacterial agents, it was observed that this compound derivatives with either electron-donating or electron-withdrawing groups at the meta-position displayed significant antibacterial activity. nih.gov However, the introduction of a fluorine atom at the 3-position resulted in a loss of this activity, indicating a high degree of sensitivity to the specific electronic properties of the substituent. nih.gov Similarly, in a series of anthrax lethal factor inhibitors, disubstitution at the ortho/meta or ortho/para positions of the biphenylsulfonyl group led to a dramatic loss of activity. nih.gov

The following table summarizes the inhibitory activity of various substituted benzenesulfonamides against human intestinal carboxylesterase (hiCE), illustrating the impact of substituent nature and position.

CompoundSubstituent (R)XKi (nM) for hiCE
1 HH3240
2 4-ClH120
3 3-ClH210
4 2-ClH280
5 4-FH41
6 3-FH130
7 2-FH180
8 4-BrH240
9 3-BrH420
10 2-BrH530
11 4-CH3H53

Data sourced from Wadkins et al. and Hatfield et al. as presented in a study on selective inhibitors of hiCE. nih.gov

Role of the Sulfonamide Moiety in Ligand-Target Interactions

The sulfonamide group (-SO₂NH₂) is a cornerstone of the biological activity of this compound and its derivatives. This functional group is a key pharmacophore, meaning it is the essential part of the molecule's structure responsible for its pharmacological action. Its ability to form crucial interactions with biological targets is fundamental to its therapeutic effects.

The sulfonamide moiety is a versatile hydrogen bond donor and acceptor, allowing it to form strong and specific interactions with amino acid residues within the active site of enzymes or receptors. nih.gov For example, in the case of carbonic anhydrase inhibitors, the sulfonamide group coordinates directly with the zinc ion in the enzyme's active site, a critical interaction for inhibition. vu.lt The nitrogen atom of the sulfonamide can act as a hydrogen bond donor, while the oxygen atoms can act as hydrogen bond acceptors, creating a network of interactions that anchor the inhibitor to the target. nih.gov

The acidic nature of the sulfonamide proton also plays a role in its binding affinity. The pKa of the sulfonamide can influence its ionization state at physiological pH, which in turn affects its ability to interact with the target. However, research has shown that the position of the sulfonamide group on the benzene (B151609) ring can be more important for binding to carbonic anhydrase than its acidic properties. vu.lt

Conformational Flexibility and Its Impact on Inhibitory Activity and Selectivity

The three-dimensional shape, or conformation, of a molecule is a critical factor in its ability to bind to a biological target. The conformational flexibility of this compound derivatives, which refers to their ability to adopt different spatial arrangements, significantly influences their inhibitory activity and selectivity.

A molecule that is too rigid may not be able to adapt to the specific shape of the binding site, leading to poor inhibitory activity. Conversely, a molecule that is too flexible may adopt a wide range of conformations, only a small fraction of which are active, potentially leading to lower potency. The ideal inhibitor often possesses a degree of "pre-organization," meaning its preferred conformation in solution is close to the conformation it adopts when bound to the target.

In the design of pyruvate (B1213749) dehydrogenase kinase (PDK) inhibitors, conformationally restricted analogues of N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-hydroxy-2-methyl-propanamides were created. uliege.be These ring-closed 1,2,4-benzothiadiazine 1,1-dioxides were found to be less potent than their more flexible, ring-opened counterparts. uliege.be This suggests that the additional flexibility of the open-chain compounds allowed for more optimal interactions with the PDK binding site. uliege.be

The conformational flexibility of a loop in the structure of human carbonic anhydrase IV has been shown to create a larger active site pocket, allowing for the binding of larger inhibitors. nih.gov This highlights how the flexibility of the target protein can also influence inhibitor binding and that inhibitors with some degree of conformational freedom may be better able to exploit such features.

Docking studies and computational modeling are often employed to predict the likely binding conformations of flexible ligands. For instance, flexible ligand docking using conformational ensembles has been used to study the binding of sulfonamide derivatives to their targets, providing insights into how their flexibility impacts binding affinity. biorxiv.org

Effect of Aromatic Amine Group Position on Activity

In the synthesis of novel anticonvulsant agents, researchers synthesized both 2-(4-aminophenyl) benzothiazole (B30560) and 2-(3-aminophenyl) benzothiazole to study the effect of the amino group's position on the structure-activity relationship. nih.gov The subsequent condensation of these intermediates with substituted sulfonyl chlorides led to the discovery that compounds derived from the meta-substituted aminophenyl benzothiazole exhibited promising anticonvulsant activity. nih.gov Specifically, the synthesized compounds with substitutions on N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene sulfonamide were found to possess better anti-convulsant activity in comparison to their 4-substituted counterparts. nih.gov

The basicity of the aromatic amine is also a key factor. An aromatic amine's lone pair of electrons can be delocalized into the benzene ring, which reduces its basicity compared to aliphatic amines. libretexts.org The position of the amine group relative to other substituents on the aromatic ring can either enhance or diminish this effect. For example, an electron-donating group positioned para to the amine can increase the electron density on the nitrogen, making it more basic and potentially a better hydrogen bond donor. Conversely, an electron-withdrawing group can decrease its basicity. libretexts.org These electronic modifications can directly impact the strength of the interactions between the drug molecule and its biological target.

Biological Activities and Pharmacological Mechanisms of 3 Chlorobenzenesulfonamide and Its Analogues

Carbonic Anhydrase (CA) Inhibition

Inhibition of Bacterial Carbonic Anhydrases (e.g., Vibrio cholerae CAs)

Carbonic anhydrases (CAs) are metalloenzymes crucial for various physiological processes in bacteria, including pH homeostasis and metabolism, making them a viable target for novel antibacterial agents. unisi.it The genome of the pathogenic bacterium Vibrio cholerae, the causative agent of cholera, encodes for three distinct CAs: VchCAα, VchCAβ, and VchCAγ. unisi.itnih.gov

Derivatives of benzenesulfonamide (B165840) have been investigated as inhibitors of these bacterial enzymes. unisi.it Studies have shown that these compounds can effectively inhibit V. cholerae CAs. For instance, a library of para- and meta-benzenesulfonamides demonstrated strong inhibition against VchCAα. nih.gov Notably, a cyclic urea (B33335) derivative, compound 9c, exhibited nanomolar inhibition of VchCAα with a Kᵢ of 4.7 nM and displayed high selectivity over human CA isoforms. nih.gov

Further research has identified several sulfonamides as potent inhibitors of VchCA. Low nanomolar inhibitors were identified, with Kᵢ values ranging from 6.1 to 9.3 nM. nih.gov The most effective inhibitors often featured derivatized GABA moieties and a 4-aminomethylbenzenesulfonamide headgroup. nih.gov In another study, deacetylated acetazolamide (B1664987) and methazolamide (B1676374), along with hydrochlorothiazide, were found to be potent inhibitors of VchCAβ, with inhibition constants ranging from 68.2 to 87.0 nM. nih.gov Conversely, clinically used drugs like acetazolamide and methazolamide themselves were less effective, showing micromolar inhibition. nih.gov

These findings underscore the potential of benzenesulfonamide derivatives as a basis for developing selective inhibitors against bacterial CAs, offering a promising avenue to combat pathogenic bacteria like Vibrio cholerae. nih.govnih.gov

Binding Modes and Isoform Selectivity Mechanisms

The aromatic ring of the benzenesulfonamide and its substituents play a crucial role in orienting the inhibitor within the CA active site. vu.lt Minor structural modifications can lead to substantial changes in binding affinity and selectivity for different CA isoforms. vu.lt This principle is key to designing inhibitors that can target specific CAs, for instance, bacterial CAs over human isoforms.

The active sites of human CA isoforms are highly conserved, which makes achieving selectivity a challenge. nih.gov However, subtle differences in the amino acid residues lining the active site cavity can be exploited. For example, the larger size of the VchCAα binding pocket allows for the accommodation of bulkier substituents, a feature that can be leveraged to design selective inhibitors. unisi.it

Computational studies, including docking and molecular dynamics, have been instrumental in elucidating the structural basis for the inhibitory activity and isoform selectivity of these compounds. nih.govresearchgate.net These studies have revealed how the flexibility of the inhibitor molecule influences its binding and have helped in understanding the structure-activity relationships (SARs) that govern their potency and selectivity. nih.gov For example, a group of compounds with a benzimidazole (B57391) substituent in the para position of the benzenesulfonamide ring showed higher binding potency compared to meta-substituted analogues. tandfonline.com

Antineoplastic and Anticancer Activities

Inhibition of Specific Cellular Pathways (e.g., β-catenin)

The Wnt/β-catenin signaling pathway is a critical regulator of cell growth and differentiation, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. uniroma1.itacs.org Consequently, inhibitors of this pathway are actively being pursued as potential anticancer therapeutics.

Several studies have identified benzenesulfonamide derivatives as potent inhibitors of the Wnt/β-catenin pathway. researchgate.netresearchid.co These compounds can act by binding to β-catenin, promoting its degradation, and subsequently downregulating the expression of its target genes, which are crucial for tumor growth. researchgate.net For example, the compound MSAB (methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate) was identified as a selective inhibitor of this pathway. researchgate.net

Novel N-(heterocyclylphenyl)benzenesulfonamides have been synthesized and shown to effectively inhibit β-catenin. acs.org One such compound, compound 9, was found to disrupt the interaction between β-catenin and T-cell factor 4 (Tcf-4), a key step in the activation of Wnt target genes. acs.org This disruption leads to the suppression of oncogenes like c-Myc and Cyclin-D1, ultimately inhibiting cancer cell growth. acs.orgresearchgate.net

The development of dual-targeting inhibitors, which act on both carbonic anhydrases and the Wnt/β-catenin pathway, represents a promising strategy. For instance, a potent human CA XII inhibitor also demonstrated the ability to suppress the Wnt/β-catenin signaling pathway, leading to apoptosis in cancer cells. researchid.co

Antitumor Efficacy Studies in vitro and in vivo

The anticancer potential of 3-chlorobenzenesulfonamide analogues has been demonstrated in numerous in vitro and in vivo studies. These compounds have shown cytotoxic activity against a variety of human cancer cell lines.

In vitro, new series of N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives have exhibited remarkable cytotoxic activity against panels of 60 different human cancer cell lines. nih.gov For example, certain 2-alkylthio-4-chlorobenzenesulfonamide derivatives bearing heterocyclic moieties showed selectivity against HeLa cells with IC₅₀ values in the low micromolar range (6–7 µM). sciforum.netsciforum.net These compounds were found to induce apoptosis and cause cell cycle arrest in cancer cells. sciforum.netsciforum.net Another study highlighted a sulfonamide derivative, compound 21, which was particularly effective against non-small cell lung adenocarcinoma (A549) and colon carcinoma (HCT-116) cells, while being less toxic to normal cells. nih.gov This compound was found to induce G0/G1-cell cycle arrest and disrupt mitochondrial function. nih.gov

The antitumor effects are not limited to in vitro models. In vivo studies have also provided evidence of their efficacy. For instance, compound 9, a β-catenin inhibitor, was shown to suppress the tumorigenicity of a human colorectal cancer cell line (HCT116) in animal models. acs.org Similarly, the phosphatidylinositol-3-kinase inhibitor wortmannin, which shares structural motifs with some of these compounds, demonstrated antitumor activity in murine tumor and human tumor xenograft models. elsevierpure.com Another study on berbamine, a natural product, showed dose-dependent inhibition of lung cancer growth in nude mice. waocp.org

These studies collectively highlight the promise of benzenesulfonamide derivatives as a scaffold for the development of novel anticancer agents with significant in vitro and in vivo efficacy. acs.orgnih.govsciforum.netwaocp.org

Antiviral Activities

The sulfonamide scaffold is a recognized pharmacophore in the development of antiviral agents. ontosight.aimdpi.com Derivatives of benzenesulfonamide have been explored for their potential to combat various viral infections.

One area of investigation has been their activity against members of the Flaviviridae family of viruses, which includes hepatitis C virus (HCV). google.com Quinazolinone derivatives incorporating a chlorobenzenesulfonamide moiety have been synthesized and proposed as potential antiviral agents. google.com The mechanism of action for some antiviral compounds involves targeting host cell proteins that are essential for viral replication, such as cyclophilins. google.com

More recent research has focused on the synthesis and evaluation of novel benzothiazole-bearing N-sulfonamide 2-pyridone derivatives. acs.orgnih.gov These compounds were tested in vitro against a panel of both DNA and RNA viruses, including herpes simplex virus type 1 (HSV-1), adenovirus type 7 (HAdV7), coxsackievirus B4 (CBV4), and hepatitis A virus (HAV). acs.orgnih.gov Several of these compounds demonstrated significant viral reduction, with some showing more than 50% inhibition against specific viruses. acs.orgnih.gov The most promising compounds were further evaluated for their 50% inhibitory concentration (IC₅₀) and cytotoxic concentration (CC₅₀) to determine their selectivity index (SI). acs.orgnih.gov

Anti-Inflammatory Effects

Chronic inflammation is a contributing factor to a wide range of diseases. apub.kr The anti-inflammatory properties of sulfonamide derivatives have been an area of active research. mdpi.com

Analogues of N-acyl homoserine lactones, which can incorporate sulfonamide-like structures, have been shown to possess anti-inflammatory properties. nih.gov Studies have demonstrated that these molecules can reduce the release of pro-inflammatory cytokines, such as IL-6 and IL-8, in both epithelial and immune cell lines. nih.gov

More targeted approaches have involved the design of hybrid molecules that combine the benzenesulfonamide scaffold with other pharmacophores known to have anti-inflammatory effects. For example, new dihydropyrimidine/sulphonamide hybrids have been developed as dual inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. frontiersin.org Several of these compounds exhibited potent anti-inflammatory effects in in vivo models, comparable or even superior to the established anti-inflammatory drug celecoxib. frontiersin.org These compounds were also shown to significantly reduce the levels of pro-inflammatory cytokines like PGE₂, TNF-α, and IL-6. frontiersin.org

Furthermore, natural compounds and their derivatives with anti-inflammatory properties are also of interest. Silymarin, a flavonoid complex, exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. mdpi.com The structural features of such natural products can inspire the design of novel synthetic anti-inflammatory agents based on scaffolds like this compound.

Compound Index

Compound Name
This compound
Acetazolamide
Berbamine
Celecoxib
Dichlorphenamide
Dorzolamide
Ethoxzolamide
Furosemide
Hydrochlorothiazide
Indapamide
Metanilamide
Methazolamide
Metolazone
MSAB (methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate)
Saccharin
Sulfanilamide
Sulthiame
Wortmannin
Zonisamide

Inhibition of Vibrio cholerae Carbonic Anhydrases

CompoundTarget EnzymeInhibition Constant (Kᵢ)Reference
Cyclic urea 9cVchCAα4.7 nM nih.gov
Deacetylated acetazolamideVchCAβ68.2 - 87.0 nM nih.gov
Deacetylated methazolamideVchCAβ68.2 - 87.0 nM nih.gov
HydrochlorothiazideVchCAβ68.2 - 87.0 nM nih.gov
Various SulfonamidesVchCA6.1 - 9.3 nM nih.gov

Enzyme Inhibition Beyond Carbonic Anhydrases

The sulfonamide functional group is a key feature in a multitude of pharmacologically active compounds. Beyond their well-established role as carbonic anhydrase inhibitors, derivatives of chlorobenzenesulfonamide have been investigated for their ability to inhibit a variety of other enzymes, demonstrating the versatility of this chemical scaffold in drug design. Research has explored their potential as inhibitors of urease, butyrylcholinesterase (BChE), lipoxygenase (LOX), and HIV protease, revealing a broad spectrum of biochemical activity.

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbamate. Its inhibition is a key target in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, and in addressing agricultural concerns related to urea-based fertilizers. niscpr.res.in The sulfonamide moiety has been incorporated into various molecular structures to target this enzyme.

Studies on chlorinated sulfonamides have shown their potential as urease inhibitors. researchgate.net For instance, a series of N-substituted derivatives of 4-chlorobenzenesulfonamide (B1664158) were synthesized and evaluated for their enzyme inhibition properties. nih.gov While direct studies on this compound itself are limited in the provided literature, the activity of its isomers and derivatives suggests that the chlorobenzenesulfonamide scaffold is a viable starting point for developing urease inhibitors. For example, amide herbicides containing chlorine and benzene (B151609) ring structures have been shown to inhibit urease activity. nih.gov The inhibitory mechanism often involves interaction with the nickel ions in the enzyme's active site. nih.gov One study identified that N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-chlorobenzenesulfonamide demonstrates significant inhibitory activity against the urease enzyme. smolecule.com

Table 1: Urease Inhibitory Activity of Selected Sulfonamide Derivatives

Compound Target Enzyme Activity/Result
Chlorinated Sulfonamides Urease Exhibited inhibitory activity. researchgate.net

This table presents a summary of findings on the urease inhibitory potential of related chlorinated sulfonamides.

Butyrylcholinesterase (BChE) is an enzyme that, along with acetylcholinesterase (AChE), hydrolyzes the neurotransmitter acetylcholine (B1216132). wikipedia.orgmdpi.com Inhibition of BChE is a therapeutic strategy for conditions like Alzheimer's disease, as it can help to increase acetylcholine levels in the brain. mdpi.com

A study involving a series of chlorinated sulfonamides, synthesized from 4-chlorobenzenesulfonyl chloride and various substituted anilines, demonstrated significant inhibitory activity against BChE. researchgate.net The research highlighted that all the synthesized compounds showed good inhibitory potential, with some exhibiting strong activity, suggesting they could be valuable lead compounds for developing drugs against Alzheimer's disease. researchgate.net Although this study focused on 4-chloro derivatives, it underscores the potential of the chlorobenzenesulfonamide skeleton in designing BChE inhibitors. The inhibition of both AChE and BChE can sometimes lead to a decrease in neurotransmitter release, a complex effect that depends on the specific inhibitor and its concentration. nih.gov

Table 2: Butyrylcholinesterase (BChE) Inhibitory Profile of Chlorinated Sulfonamides

Compound Class Target Enzyme Activity/Result

This table summarizes the reported BChE inhibitory activity for a class of related sulfonamides.

Lipoxygenases (LOXs) are enzymes involved in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of inflammatory mediators like leukotrienes. nih.gov Inhibition of LOX is a therapeutic target for a range of inflammatory diseases. nih.govnih.gov

The same research that evaluated chlorinated sulfonamides for urease and BChE inhibition also screened them against lipoxygenase (LOX). researchgate.net The study found that the synthesized compounds, derived from 4-chlorobenzenesulfonyl chloride, exhibited good inhibitory activities against LOX. researchgate.net This suggests that the chlorobenzenesulfonamide scaffold can be utilized to develop anti-inflammatory agents acting through LOX inhibition.

Table 3: Lipoxygenase (LOX) Inhibitory Profile of Chlorinated Sulfonamides

Compound Class Target Enzyme Activity/Result

This table summarizes the reported LOX inhibitory activity for a class of related sulfonamides.

The human immunodeficiency virus (HIV) protease is an aspartyl protease essential for the life cycle of the virus, making it a prime target for antiviral therapy. google.comnih.gov Inhibitors of this enzyme block the cleavage of viral polyproteins, preventing the maturation of new, infectious virions.

This compound has been specifically identified as a component in the development of HIV protease inhibitors. A patent for sulfonamide-based HIV-aspartyl protease inhibitors lists this compound as a compound of interest (Compound 138) within the invention. google.com This indicates its role as a building block or a reference compound in the design of more complex molecules aimed at inhibiting this critical viral enzyme. The sulfonamide group in these inhibitors often acts as a non-peptide isostere that mimics the transition state of the enzyme's substrate. nih.gov

Anticonvulsant Potential

The search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing. Research into benzothiazole-coupled sulfonamide derivatives has identified promising anticonvulsant activity. brieflands.comnih.gov

In one study, a series of N-(4-(benzothiazole-2-yl) phenyl) substituted benzenesulfonamides were synthesized and evaluated. The derivative N-(4-(benzothiazole-2-yl) phenyl) this compound (compound 9) emerged as the most potent anticonvulsant agent in the maximal electroshock (MES) model in mice, a standard test for screening antiepileptic drugs. brieflands.comnih.gov This compound showed efficacy comparable to the standard drug phenytoin. brieflands.com Computational docking studies suggested that its activity could be related to interactions with nicotinic acetylcholine ion-gated receptors. brieflands.comnih.gov

Table 4: Anticonvulsant Activity of a this compound Derivative

Compound Model Activity/Result

This table highlights the significant anticonvulsant finding for a specific derivative of this compound.

Insulin (B600854) Release Induction

Sulfonylureas are a class of oral antihyperglycemic agents used in the treatment of type 2 diabetes mellitus. drugbank.comnih.gov Their primary mechanism of action is the stimulation of insulin release from pancreatic β-cells. drugbank.comgpi.ac.in This process is initiated by the binding of the sulfonylurea to the sulfonylurea receptor (SUR1), a subunit of the ATP-sensitive potassium (K-ATP) channel on the β-cell membrane. drugbank.com This binding leads to the closure of the channel, causing membrane depolarization, which in turn opens voltage-gated calcium channels. The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules. drugbank.com

The relevance to this compound arises from the metabolism of certain sulfonylurea drugs. For example, the first-generation sulfonylurea chlorpropamide (B1668849) is metabolized in the body to yield p-chlorobenzenesulfonamide (CBSA), the 4-chloro isomer. drugbank.com This metabolic link establishes the chlorobenzenesulfonamide structure as being compatible with the biological machinery responsible for insulin release. While the direct action of this compound on insulin release has not been explicitly detailed in the provided sources, the known mechanism of its structural isomers within the well-established sulfonylurea class points to a potential role in inducing insulin secretion. drugbank.comnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. openaccessjournals.com This technique is crucial for understanding the binding modes and affinities of potential drug candidates. openaccessjournals.comnih.gov The process involves preparing the ligand and macromolecule, defining the type of docking (rigid or flexible), and setting a search strategy for ligand conformations. unirioja.es

In studies involving benzenesulfonamide (B165840) analogs, molecular docking has been employed to predict their interaction with various protein targets. For instance, docking studies have been used to investigate the binding of benzenesulfonamide derivatives to the tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma treatment. nih.gov The goal of such studies is to identify the most stable binding pose of the ligand within the active site of the protein and to understand the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity. nih.govnih.gov The accuracy of the docking method is often validated by comparing the predicted conformation with experimentally determined structures. nih.gov

The results of molecular docking are typically presented as a docking score, which estimates the binding affinity, and a visual representation of the ligand-receptor complex. nih.govmdpi.com This information helps in identifying promising compounds for further experimental testing and in designing new derivatives with improved binding characteristics. nih.gov

Table 1: Key Aspects of Molecular Docking
AspectDescription
Objective Predict the binding mode and affinity of a ligand to a receptor. openaccessjournals.comnih.gov
Methodology Involves a search algorithm and a scoring function to generate and evaluate ligand poses. nih.gov
Applications Virtual screening, lead optimization, and understanding molecular recognition. nih.govunirioja.es
Key Interactions Hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability Assessment

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a dynamic view of the complex, allowing researchers to observe conformational changes and evaluate the stability of the interactions identified through docking. mdpi.com The stability of the complex is a critical factor in determining the potential efficacy of a drug candidate. nih.gov

The process involves solvating the ligand-protein complex in a water box and performing simulations under physiological conditions. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.govmdpi.com A stable RMSD value for the protein backbone over the simulation time indicates that the protein structure is stable in the presence of the ligand. researchgate.netmdpi.com RMSF analysis helps to identify flexible regions of the protein. mdpi.com

MD simulations can also be used to calculate the binding free energy of the ligand-protein complex, providing a more accurate estimation of binding affinity than docking scores alone. nih.govmdpi.com These simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the dynamic nature of ligand-receptor interactions. mdpi.com

Table 2: Parameters Analyzed in MD Simulations
ParameterDescription
RMSD Measures the deviation of the protein backbone from its initial structure, indicating stability. nih.govmdpi.com
RMSF Measures the fluctuation of individual residues, identifying flexible regions. mdpi.com
Binding Free Energy Provides a more accurate estimation of the ligand's binding affinity. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Interactions

Density functional theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems like atoms and molecules. wikipedia.org In the context of drug design, DFT calculations provide insights into the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and reactivity. multidisciplinaryjournals.com This information is valuable for understanding the nature of ligand-receptor interactions at a fundamental level. rsc.org

DFT calculations can be used to optimize the geometry of a molecule and to calculate various electronic descriptors. multidisciplinaryjournals.com For example, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be determined. multidisciplinaryjournals.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. rsc.org

These calculations help in understanding how the electronic properties of 3-Chlorobenzenesulfonamide and its derivatives influence their binding to biological targets. By analyzing the electronic structure, researchers can identify which parts of the molecule are likely to be involved in key interactions, such as hydrogen bonding or electrostatic interactions.

Table 3: Applications of DFT in Drug Design
ApplicationDescription
Geometry Optimization Determines the most stable three-dimensional structure of a molecule. multidisciplinaryjournals.com
Electronic Properties Calculates charge distribution, dipole moment, and molecular orbital energies. multidisciplinaryjournals.comrsc.org
Reactivity Analysis Predicts the sites of electrophilic and nucleophilic attack.
Interaction Analysis Helps to understand the nature of non-covalent interactions with the receptor.

Homology Modeling for Target Protein Three-Dimensional Structures

When the experimental three-dimensional structure of a target protein is not available, homology modeling can be used to build a theoretical model. nih.govnumberanalytics.com This technique, also known as comparative modeling, relies on the principle that proteins with similar amino acid sequences adopt similar three-dimensional structures. nih.govfrontiersin.org The process involves identifying a homologous protein with a known structure (the template), aligning the target sequence with the template sequence, building the model, and then refining and validating it. nih.govnih.gov

Homology modeling is a crucial step when the target protein's structure has not been determined by experimental methods like X-ray crystallography or NMR spectroscopy. nih.gov The quality of the resulting model is highly dependent on the sequence identity between the target and the template. nih.gov For this compound and its derivatives, having a reliable 3D model of the target protein is essential for performing molecular docking and other structure-based drug design techniques. idrblab.net

Prediction of Pharmacokinetic and Drug-Likeness Properties

In addition to predicting binding affinity, computational methods are used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of a compound. bohrium.commdpi.com These predictions are vital in the early stages of drug discovery to identify candidates with favorable profiles and to avoid costly failures in later stages. mdpi.com

Various computational models and software tools are available to predict properties such as solubility, permeability, metabolic stability, and potential toxicity. d-nb.infonih.gov Drug-likeness is often assessed using rules like Lipinski's rule of five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

For this compound derivatives, these in silico predictions help in assessing their potential to be developed into orally available drugs. bohrium.com By analyzing the predicted ADME properties, medicinal chemists can modify the chemical structure to improve its pharmacokinetic profile. prosilico.com

Table 4: Commonly Predicted ADME/T Properties
PropertyDescription
Absorption Prediction of oral bioavailability and intestinal absorption. prosilico.com
Distribution Prediction of blood-brain barrier penetration and plasma protein binding. bohrium.com
Metabolism Identification of potential sites of metabolism by cytochrome P450 enzymes. d-nb.info
Excretion Prediction of the route and rate of elimination from the body.
Toxicity Early assessment of potential toxic liabilities such as mutagenicity and carcinogenicity. d-nb.info

Toxicological Considerations and Mechanisms of Adverse Reactions

Mechanisms of Drug-Induced Toxicity (General Sulfonamides)

Adverse drug reactions to sulfonamides are a significant clinical issue, affecting 3-8% of the general population and up to 60% of HIV-positive individuals. wikipedia.orgdovepress.com These reactions are often immune-mediated and can manifest as a range of hypersensitivity responses, from skin rashes to severe cutaneous adverse reactions (SCARs) like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). wikipedia.orgdovepress.com

The underlying mechanisms of sulfonamide toxicity are complex and involve the bioactivation of the drug into reactive metabolites. dovepress.comresearchgate.net For sulfonamides containing an arylamine group, such as sulfamethoxazole (B1682508), this process is initiated by the cytochrome P450 enzyme system, particularly CYP2C9, which oxidizes the parent drug to a hydroxylamine (B1172632) derivative. dovepress.comresearchgate.net This hydroxylamine can be further oxidized to a highly reactive nitroso metabolite. researchgate.net

These reactive metabolites are considered key mediators of toxicity. researchgate.net They can act as haptens, covalently binding to proteins and forming adducts that are recognized as foreign by the immune system, thereby triggering a T-cell-mediated immune response. wikipedia.orgdovepress.com This can lead to the activation of cytotoxic T lymphocytes, resulting in widespread cell death and tissue damage, as seen in SJS and TEN. dovepress.com Direct cytotoxicity of these metabolites and the induction of oxidative stress are also believed to contribute to the observed adverse effects. researchgate.netuwo.ca

Two distinct regions of the sulfonamide antibiotic structure are implicated in hypersensitivity reactions. The N1 heterocyclic ring is associated with type I hypersensitivity reactions, while the N4 amino nitrogen is involved in the formation of reactive metabolites that can cause direct cytotoxicity or an immunological response. wikipedia.org It is important to note that non-antibiotic sulfonamides and those lacking the arylamine group are less likely to cause these types of allergic reactions. wikipedia.org

Table 1: Key Mechanisms in Sulfonamide-Induced Toxicity

MechanismDescriptionKey Molecules InvolvedResulting Pathology
Metabolic Bioactivation Oxidation of the parent sulfonamide to reactive metabolites. dovepress.comresearchgate.netCytochrome P450 (CYP2C9), Hydroxylamine metabolites, Nitroso metabolites. dovepress.comresearchgate.netFormation of haptens, initiation of immune response. dovepress.com
Hapten Formation Covalent binding of reactive metabolites to cellular proteins. wikipedia.orgdovepress.comReactive sulfonamide metabolites, cellular proteins.Immune system recognition of modified proteins as foreign. dovepress.com
Immune Response Activation of T-cells and other immune cells. dovepress.comT-lymphocytes, Cytokines. dovepress.comCell-mediated cytotoxicity, inflammation, tissue damage. dovepress.com
Direct Cytotoxicity Direct damage to cells by reactive metabolites. researchgate.netReactive sulfonamide metabolites.Cell death, organ dysfunction. researchgate.net
Oxidative Stress Generation of reactive oxygen species (ROS) that damage cellular components. researchgate.netReactive oxygen species.Cellular damage, apoptosis, necroptosis. researchgate.net

Metabolic Sulfonamide Hydrolysis and Formation of Glutathione (B108866) Adducts as Toxicological Flags

The metabolic fate of sulfonamides can also involve hydrolysis of the sulfonamide bond, a process that can be a significant toxicological flag. domainex.co.uk This cleavage can be mediated by glutathione S-transferases (GSTs), a family of enzymes involved in detoxification. domainex.co.uknih.gov The reaction involves the nucleophilic addition of glutathione (GSH) across the sulfur-aryl bond, leading to the formation of a glutathione-thioether adduct and the release of the corresponding amine. domainex.co.uk

The formation of these GSH conjugates is often a cause for concern in drug development as it can indicate the potential for toxicity. domainex.co.uk The electronics of the aromatic ring of the sulfonamide play a crucial role, with more electron-withdrawn systems generally exhibiting faster cleavage. domainex.co.uk For instance, research has shown that PNU-109112, a sulfonamide with a p-cyanopyridinyl group, undergoes metabolic cleavage to form an amine metabolite in hepatocyte incubations, a reaction dependent on GSH. nih.gov In contrast, a similar compound with a trifluoropyridinyl group, PNU-140690, was found to be stable under the same conditions. domainex.co.uknih.gov

The formation of various adducts with glutathione has been observed. For example, the reaction of nitroso sulfamethoxazole (SMX-NO) with GSH can lead to the formation of a semimercaptal (N-hydroxysulfenamide) conjugate, which can then rearrange to a more stable sulfinamide. acs.org Further reactions can lead to the formation of N-hydroxysulfinamide and N-hydroxysulfonamide adducts on proteins. acs.org These complex and potentially unstable haptenic structures are thought to be central to the immunogenicity of certain sulfonamides. acs.org

Table 2: Sulfonamide Metabolism and Glutathione Adduct Formation

ProcessDescriptionKey Enzymes/MoleculesSignificance
Sulfonamide Hydrolysis Cleavage of the sulfonamide bond. domainex.co.ukGlutathione S-transferases (GSTs), Glutathione (GSH). domainex.co.uknih.govRelease of amine metabolites and formation of potentially toxic adducts. domainex.co.uk
GSH Adduct Formation Conjugation of sulfonamides or their metabolites with glutathione. domainex.co.ukGlutathione (GSH), Reactive sulfonamide metabolites.A toxicological flag indicating potential for adverse reactions. domainex.co.uk
Types of Adducts Various adducts can be formed, including sulfinamides and N-hydroxysulfinamides. acs.orgNitroso sulfamethoxazole (SMX-NO), Glutathione (GSH).Formation of complex haptens that can trigger an immune response. acs.org

Environmental Toxicity of Sulfonamide Residues and Metabolites

The extensive use of sulfonamides in human and veterinary medicine has resulted in their widespread presence in the environment, including in soil, surface water, groundwater, and even drinking water. nih.govhjgcjsxb.org.cn A significant portion of these drugs is excreted from the body, either unchanged or as metabolites, and enters the environment through sewage and manure. nih.gov Due to their relative stability and water solubility, sulfonamides and their metabolites can persist and accumulate in aquatic and terrestrial ecosystems. researchgate.nete3s-conferences.org

The presence of these residues poses a potential threat to non-target organisms. tandfonline.com For instance, sulfonamides can interfere with the growth and development of aquatic plants and cause deformities in aquatic animals. hjgcjsxb.org.cn They can also impact the structure and function of microbial communities in the soil and water. nih.govhjgcjsxb.org.cn

Importantly, the metabolites of sulfonamides can also be of environmental concern. tandfonline.com In some cases, acetylated metabolites have been detected at higher concentrations than the parent compounds in groundwater. e3s-conferences.org Some studies have even suggested that certain metabolites may be more toxic than the original drug. e3s-conferences.org For example, N-acetyl-sulfamethoxazole has been found in marine environments at concentrations comparable to its parent compound, sulfamethoxazole, highlighting the significant contribution of metabolites to environmental contamination. tandfonline.com The continuous discharge and persistence of these compounds can lead to long-term adverse effects on ecosystems and potentially on human health through the food chain. researchgate.nettandfonline.com

Table 3: Environmental Fate and Toxicity of Sulfonamides

Environmental CompartmentKey FindingsPotential Impacts
Water (Surface, Ground, Drinking) Detection of parent sulfonamides and their metabolites. nih.govhjgcjsxb.org.cnRisks to aquatic organisms, potential for human exposure. hjgcjsxb.org.cn
Soil and Sediment Accumulation of sulfonamide residues from manure and wastewater. nih.govtandfonline.comImpact on soil microbial communities and functions. nih.gov
Aquatic Organisms Interference with growth and development of plants and animals. hjgcjsxb.org.cnDisruption of aquatic ecosystems. hjgcjsxb.org.cn
Metabolites Acetylated and other metabolites can be more persistent or toxic than parent compounds. e3s-conferences.orgIncreased overall environmental risk. e3s-conferences.org

Advanced Applications and Future Research Directions

Asymmetric Catalysis with Chiral Sulfonamides as Ligands and Organocatalysts

The development of asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds, a necessity in the pharmaceutical and fine chemical industries. Chiral sulfonamides have emerged as a versatile class of molecules in this domain, serving as both ligands for metal-catalyzed reactions and as standalone organocatalysts. While specific research on 3-chlorobenzenesulfonamide as a direct precursor for chiral catalysts is an area of growing interest, the broader class of sulfonamides provides a strong precedent for its potential.

Chiral sulfonamide ligands, derived from various amino acids and other chiral sources, can coordinate with transition metals to create catalysts for a wide range of asymmetric transformations, including hydrogenations, C-C bond formations, and oxidations. The electronic properties of the sulfonamide group, influenced by substituents on the benzene (B151609) ring, can modulate the catalytic activity and enantioselectivity of the metal center. The presence of a chlorine atom at the meta-position in this compound offers a unique electronic profile that could be exploited in the design of new ligands with tailored properties.

In the realm of organocatalysis, chiral sulfonamides and their derivatives have been successfully employed in various reactions. For instance, novel benzothiazole-coupled sulfonamides have been synthesized, including a derivative of this compound. While this particular study focused on the anticonvulsant activity of the synthesized compounds, the synthetic methodology highlights the accessibility of diverse structures based on the this compound scaffold brieflands.com. The development of chiral versions of these and related structures could pave the way for their application as organocatalysts in asymmetric synthesis.

The general approach involves the incorporation of the sulfonamide moiety into a larger chiral framework. The acidic N-H proton and the stereodirecting capabilities of the chiral backbone are key to their function as organocatalysts. Future research could focus on the synthesis of chiral derivatives of this compound and their evaluation in asymmetric reactions, potentially leading to the discovery of novel and efficient catalytic systems.

Design of Novel Sulfonamide-Based Therapeutics with Enhanced Efficacy and Selectivity

The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents. The design of novel sulfonamide-based drugs with improved efficacy and selectivity is an active area of research, and derivatives of this compound are being explored for various therapeutic targets.

Structure-Activity Relationship (SAR) Studies: Understanding the relationship between the chemical structure of a molecule and its biological activity is fundamental to drug design. For benzenesulfonamide (B165840) analogues, SAR studies have revealed that the substitution pattern on the benzene ring significantly influences their therapeutic properties. For instance, in a series of novel (E)-5-(2-arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides synthesized as potential anticancer agents, the position of the sulfonamide group and the nature of the substituents on the arylvinyl moiety were found to be critical for their activity against various cancer cell lines, including HeLa, HCT-116, and MCF-7 mdpi.com. Specifically, a derivative bearing a 5-nitrothiophene moiety exhibited potent anticancer activity, highlighting the importance of specific structural features for biological efficacy mdpi.com.

Enzyme Inhibition: Sulfonamides are known inhibitors of various enzymes, most notably carbonic anhydrases. The design of selective inhibitors for specific carbonic anhydrase isoenzymes is a key strategy for treating a range of diseases, including glaucoma, epilepsy, and certain types of cancer. The inhibitory activity of benzenesulfonamide derivatives is highly dependent on the substitution pattern. For example, 4-amino-3-chlorobenzenesulfonamide has shown inhibitory activity (Ki) of 21 nM against a specific carbonic anhydrase isoform idrblab.net. This demonstrates that the presence and position of the chloro substituent can contribute significantly to the binding affinity and selectivity of these inhibitors.

Pharmacophore Modeling: Pharmacophore modeling is a computational tool used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This approach is instrumental in the design of new drug candidates. For sulfonamide-based therapeutics, pharmacophore models can help in the rational design of derivatives with enhanced binding to their target proteins dovepress.comnih.govcore.ac.uknih.gov. By understanding the key interactions between the sulfonamide scaffold and its biological target, medicinal chemists can strategically modify the structure of this compound to improve its potency and selectivity. This can involve the addition of specific functional groups to optimize interactions with the active site of an enzyme or receptor.

The table below summarizes the inhibitory activities of some substituted benzenesulfonamide derivatives against a carbonic anhydrase isoform, illustrating the impact of substitution on potency.

CompoundSubstituent(s)Ki (nM)
4-Amino-3-bromo-benzenesulfonamide4-Amino, 3-Bromo15
4-Amino-3-chloro-benzenesulfonamide4-Amino, 3-Chloro21
4-Amino-3-fluoro-benzenesulfonamide4-Amino, 3-Fluoro180

Data sourced from the Therapeutic Target Database idrblab.net.

Future research in this area will likely focus on the synthesis and biological evaluation of a wider range of this compound derivatives, guided by computational modeling and a deeper understanding of their mechanism of action at the molecular level.

Green Chemistry Approaches in Sulfonamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfonamides, a cornerstone of the pharmaceutical industry, is increasingly being re-evaluated through this lens.

Mechanochemical Synthesis: One of the most promising green chemistry approaches is mechanochemistry, which involves conducting chemical reactions by grinding solid reactants together, often in the absence of a solvent. This technique can lead to higher yields, shorter reaction times, and a significant reduction in waste compared to traditional solvent-based methods. The mechanochemical synthesis of aromatic sulfonamides has been successfully demonstrated, providing a more environmentally friendly route to this important class of compounds rsc.org. While specific examples starting from 3-chlorobenzenesulfonyl chloride are yet to be widely reported, the general applicability of this method to a broad range of aryl halides and amines suggests its potential for the synthesis of this compound and its derivatives .

Solvent-Free Synthesis: The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions not only reduce environmental pollution but can also simplify product purification. Various solvent-free methods for organic synthesis have been developed, and their application to sulfonamide synthesis is an active area of research cmu.edu. These methods often involve heating the neat reactants or using a solid support to facilitate the reaction.

Catalytic Approaches: The use of catalysts, particularly those that are reusable and operate under mild conditions, is another important aspect of green chemistry. The development of novel catalysts for the synthesis of sulfonamides can improve the efficiency and sustainability of the process. For example, the use of magnetic nanoparticles as catalyst supports allows for easy separation and recycling of the catalyst, minimizing waste jsynthchem.com.

The table below compares traditional and green chemistry approaches for the synthesis of sulfonamides, highlighting the advantages of the latter.

FeatureTraditional SynthesisGreen Synthesis (e.g., Mechanochemistry)
Solvent Use High (often chlorinated solvents)Minimal to none
Energy Consumption Often requires heating for extended periodsLower, due to shorter reaction times and ambient temperature operation
Waste Generation Significant, including solvent waste and byproductsReduced, due to higher atom economy and lack of solvent
Reaction Time Can be several hours to daysOften minutes to a few hours

Future research will likely focus on optimizing these green synthetic methods for a wider range of sulfonamides, including this compound, and scaling them up for industrial production.

Environmental Fate and Remediation Studies of Sulfonamide Contaminants

The widespread use of sulfonamides in human and veterinary medicine has led to their emergence as environmental contaminants. Understanding their fate in the environment and developing effective remediation strategies is crucial for protecting ecosystems and human health.

Environmental Fate: The environmental fate of sulfonamides is governed by a combination of physical, chemical, and biological processes. While specific data for this compound is limited, the behavior of other sulfonamides and chlorinated aromatic compounds can provide valuable insights. Sulfonamides can undergo photodegradation when exposed to sunlight in aquatic environments nih.govepa.gov. The rate and products of photodegradation are influenced by factors such as pH, the presence of natural organic matter, and the specific chemical structure of the sulfonamide iwaponline.com. The chlorine substituent in this compound may influence its susceptibility to photodegradation and the nature of the resulting transformation products.

Biodegradation is another important process that can contribute to the removal of sulfonamides from the environment. However, the aniline (B41778) and heterocyclic moieties of many sulfonamide antibiotics can be recalcitrant to microbial degradation. Studies have shown that while some sulfonamides can be partially biodegraded, complete mineralization is often slow nih.gov. The presence of a chloro-substituent, as in 3-chlorobenzoate, can also impact biodegradability, with specialized microorganisms required for its degradation nih.gov.

Remediation Technologies: Several technologies are being investigated for the remediation of sulfonamide-contaminated water and soil.

Advanced Oxidation Processes (AOPs): AOPs, such as UV/H₂O₂ and UV/TiO₂, are effective in degrading a wide range of organic pollutants, including sulfonamides iwaponline.com. These processes generate highly reactive hydroxyl radicals that can break down the sulfonamide molecule. The efficiency of AOPs can be affected by water quality parameters like pH and the presence of dissolved organic matter.

Bioremediation: Bioremediation utilizes microorganisms to degrade contaminants. While the natural biodegradation of some sulfonamides can be slow, engineered systems such as constructed wetlands can enhance their removal from wastewater. These systems employ a combination of microbial degradation, plant uptake, and sorption to the substrate to treat contaminated water researchgate.net. For chlorinated aromatic compounds like chlorobenzene, bioremediation strategies often involve the use of specific microbial consortia capable of degrading these persistent pollutants nih.govmdpi.com.

Adsorption: Adsorption onto materials like activated carbon or biochar can be an effective method for removing sulfonamides from water. The choice of adsorbent and the operational conditions are critical for achieving high removal efficiency.

The following table outlines various remediation technologies and their applicability to sulfonamide contaminants.

Remediation TechnologyMechanismAdvantagesLimitations
Photodegradation Breakdown by UV lightNatural process, low costSlow, may produce toxic byproducts
Advanced Oxidation Processes (AOPs) Generation of reactive oxygen speciesRapid and effective for a wide range of compoundsHigh operational costs, potential for byproduct formation
Bioremediation Microbial degradationEnvironmentally friendly, potentially low costSlow, may be incomplete, specific microbes may be required
Adsorption Binding to a solid matrixHigh removal efficiency, simple operationRequires disposal or regeneration of the adsorbent

Further research is needed to fully understand the environmental behavior of this compound and to develop tailored and effective remediation strategies for this and other related sulfonamide contaminants.

Q & A

Q. What are the key physicochemical properties of 3-Chlorobenzenesulfonamide, and how do they compare to structurally related sulfonamides?

  • Answer : this compound (CAS 17260-71-8) has a molecular formula of C₆H₆ClNO₂S, molecular weight 191.63 g/mol, melting point 143–145°C, and boiling point 357.9°C at 760 mmHg. Its density is 1.47 g/cm³, and it crystallizes as a solid . Comparatively, 3-bromobenzenesulfonamide (CAS 89599-01-9) has a higher molecular weight (236.08 g/mol) and similar sulfonamide backbone, but the bromo substituent increases steric effects and alters solubility . Structurally related compounds like 3-chloro-4-methylbenzenesulfonyl chloride (CAS 42413-03-6) exhibit lower melting points due to increased alkyl substitution .

Q. What analytical techniques are recommended for characterizing this compound purity and structure?

  • Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can confirm substitution patterns (e.g., meta-chloro vs. para-chloro).
  • Infrared Spectroscopy (IR) : Sulfonamide S=O stretching (~1350–1150 cm⁻¹) and N-H bending (~1600 cm⁻¹) are diagnostic .
  • Mass Spectrometry (MS) : Molecular ion peaks (m/z 191.63) and fragmentation patterns validate molecular integrity.
  • X-ray Crystallography : Monoclinic systems (e.g., P2₁/c space group) resolve bond angles and crystal packing, as seen in structurally similar N-phenylamides .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Answer :
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Waste Disposal : Segregate halogenated waste and collaborate with certified disposal agencies to prevent environmental contamination .
  • First Aid : For accidental ingestion, rinse mouth and seek medical attention immediately .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing this compound to maximize yield and minimize byproducts?

  • Answer :
  • Chlorination Catalysts : Use FeCl₃ or AlCl₃ in chlorination reactions to enhance regioselectivity for the meta position .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve sulfonamide formation efficiency.
  • Temperature Control : Maintain 80–100°C to balance reaction rate and decomposition risks.
  • Byproduct Mitigation : Monitor reaction progress via TLC/HPLC to isolate intermediates and reduce cross-contamination .

Q. What crystallographic insights can be derived from X-ray diffraction studies of this compound derivatives?

  • Answer : X-ray studies of analogous compounds (e.g., 3-Chloro-N-phenylbenzamide) reveal:
  • Unit Cell Parameters : Monoclinic symmetry (e.g., a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å).
  • Hydrogen Bonding : Sulfonamide N-H···O=S interactions stabilize crystal lattices.
  • Torsional Angles : Chlorine substituents influence planarity, affecting molecular packing and solubility .

Q. How do electronic effects of the chloro substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The meta-chloro group exerts an electron-withdrawing effect via inductive withdrawal, activating the sulfonamide group toward nucleophilic attack. Comparative studies with para-substituted analogs show:
  • Reactivity Trends : Meta-chloro derivatives exhibit faster SN2 kinetics than para-substituted counterparts due to reduced steric hindrance.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution at the sulfonyl group, guiding synthetic modifications .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer :
  • Experimental Replication : Standardize assays (e.g., enzyme inhibition protocols) across labs to control variables like pH and temperature.
  • Data Triangulation : Cross-validate HPLC purity data with bioactivity results to rule out impurity-driven artifacts.
  • Meta-Analysis : Apply statistical tools (e.g., Cochrane systematic review methodologies) to assess bias and heterogeneity in published datasets .

Q. How can isotopic labeling (e.g., ¹⁴C) of this compound enhance pharmacokinetic studies?

  • Answer : Radiolabeled this compound (e.g., [ring-¹⁴C(U)], 50–60 mCi/mmol) enables:
  • Metabolic Tracing : Quantify metabolite distribution in vivo using autoradiography or liquid scintillation counting.
  • Binding Studies : Identify target engagement in receptor assays via radioligand displacement techniques .

Methodological Tables

Table 1 : Comparison of Sulfonamide Derivatives

CompoundCAS NumberMolecular Weight (g/mol)Melting Point (°C)Key Application
This compound17260-71-8191.63143–145Enzyme inhibition studies
3-Bromobenzenesulfonamide89599-01-9236.08160–162Structural analog studies
3-Chloro-4-methylbenzenesulfonyl chloride42413-03-6225.0898–100Intermediate in drug synthesis

Table 2 : Optimal Reaction Conditions for Synthesis

ParameterRecommended ValuePurpose
CatalystFeCl₃Enhances chlorination selectivity
SolventDMFImproves sulfonamide solubility
Temperature80–100°CBalances reaction rate and stability
Reaction Time6–8 hoursMinimizes byproduct formation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.